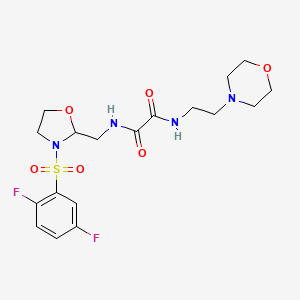
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C18H24F2N4O6S and its molecular weight is 462.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymerization
N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide and related compounds have been utilized in various synthetic pathways, demonstrating the versatility of oxazolidinone derivatives in organic chemistry. For instance, the synthesis of N-vinyloxazolidinones and morpholines from amino alcohols and vinylsulfonium salts highlights the impact of the N-protecting group on the outcome of annulation reactions, where different groups yield morpholines or N-vinyloxazolidinones with high efficiency (Yar et al., 2012). Additionally, the synthesis of tetrahydrothiophene 1,1-dioxides fused to oxazolidin-2-one and morpholin-2-one fragments further exemplifies the reactivity of amino alcohols of the sulfolane series toward various cyclizing agents, leading to the formation of cyclic compounds with potential applications in medicinal chemistry (Palchikov et al., 2018).
Biocompatible Polymer Synthesis
The development of biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides illustrates the potential of oxazolidinone derivatives in the synthesis of polymers for biomedical applications. The successful synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone and their hybridization with bioactive glass by electrophoretic deposition (EPD) investigated for biocompatibility highlights the importance of these compounds in advancing materials science and biomedical engineering (Hayashi & Takasu, 2015).
Antimicrobial and Antibacterial Agents
Research into oxazolidinone analogs, such as U-100592 and U-100766, demonstrates the antimicrobial potential of these compounds. They belong to a novel class of antimicrobial agents effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus spp., highlighting the therapeutic applications of oxazolidinone derivatives in combating resistant bacterial infections (Zurenko et al., 1996).
Neurokinin-1 Receptor Antagonists
The development of neurokinin-1 receptor antagonists, featuring oxazolidinone and morpholine derivatives, emphasizes the role of these compounds in neuroscience research. Such antagonists have been evaluated for their effectiveness in preclinical tests relevant to emesis and depression, offering insights into new therapeutic strategies for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Propriétés
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4O6S/c19-13-1-2-14(20)15(11-13)31(27,28)24-7-10-30-16(24)12-22-18(26)17(25)21-3-4-23-5-8-29-9-6-23/h1-2,11,16H,3-10,12H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDILWSKLMGJAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

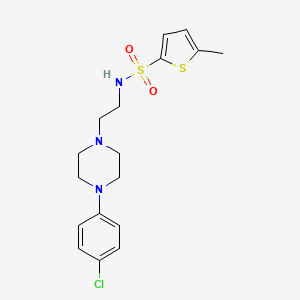
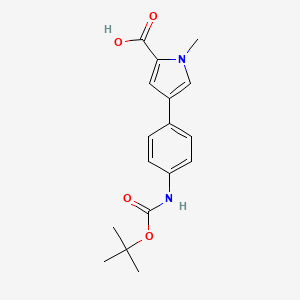
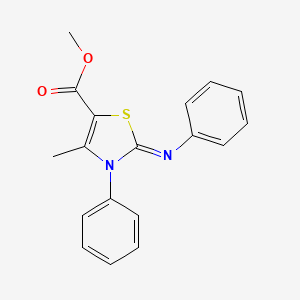


![1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2983392.png)
![N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2983393.png)
![2-(3,4-Dimethylphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2983394.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2983395.png)
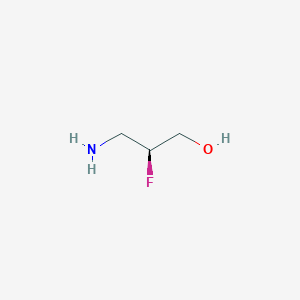
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2983398.png)
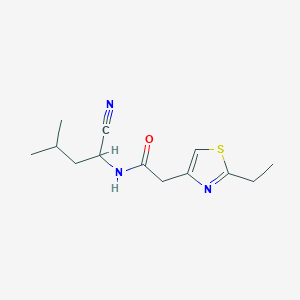
![(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983400.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2983403.png)